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Introduction
Cesium chloride (CsCl) density gradient centrifugation with ethidium bromide (EtBr) is a highly

effective and historically significant method for the purification of high-quality plasmid DNA and

the separation of different DNA topologies. This technique leverages the principles of isopycnic

centrifugation and the intercalating properties of EtBr to separate covalently closed circular

(ccc) plasmid DNA from linear chromosomal DNA, nicked-circular plasmid DNA, and RNA. The

resulting plasmid DNA is of sufficient purity for a wide range of downstream applications,

including sequencing, cloning, and transfection.

Principle of Separation
The separation of different DNA forms is based on the differential binding of ethidium bromide

to their structures.[1] Ethidium bromide intercalates between the base pairs of DNA, causing

the DNA helix to unwind.[1][2][3] This unwinding leads to a decrease in the buoyant density of

the DNA.

Linear and Nicked-Circular DNA: These DNA forms are not topologically constrained and can

bind a significant amount of ethidium bromide until saturation is reached. This substantial
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binding of EtBr leads to a significant decrease in their buoyant density.

Covalently Closed Circular (ccc) DNA: In contrast, cccDNA, such as plasmids, has a fixed

linking number. The intercalation of EtBr introduces positive supercoils to compensate for the

unwinding of the helix.[1] This torsional strain limits the amount of EtBr that can bind to the

cccDNA molecule.

Consequently, cccDNA binds less ethidium bromide than linear or nicked-circular DNA and

therefore has a higher buoyant density in the presence of saturating concentrations of the dye.

[1] During ultracentrifugation in a CsCl gradient, the molecules migrate to the point where their

buoyant density equals the density of the gradient, resulting in the separation of the different

DNA forms into distinct bands.[4]

Data Presentation
The following tables summarize key quantitative data for successful separation of DNA using

CsCl-EtBr density gradient centrifugation.

Table 1: Buoyant Densities of DNA in Cesium Chloride

DNA Form Treatment
Approximate Buoyant
Density (g/mL)

Covalently Closed Circular

(ccc) DNA
+ Ethidium Bromide ~1.58

Linear / Nicked-Circular DNA + Ethidium Bromide ~1.54

Protein - ~1.3

RNA (pellet) - >1.7

Table 2: Typical Reagent Concentrations and Centrifugation Parameters
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Parameter Typical Value/Range Notes

Cesium Chloride (CsCl)
1 g per 1 mL of DNA

solution[5]

Final density should be ~1.55-

1.57 g/mL.[5]

Ethidium Bromide (EtBr) Stock

Solution
10 mg/mL[1][6][7][8]

Handle with extreme caution

as it is a mutagen.[4][7]

Final Ethidium Bromide

Concentration
0.2 - 0.8 mg/mL[5]

Centrifugation Speed 45,000 - 60,000 rpm[6][7]

Centrifugation Force >200,000 x g[5]

Centrifugation Time 16 - 48 hours[5][6][7]
Shorter times are possible with

higher speeds.

Centrifugation Temperature 15 - 25 °C[5][6]

Experimental Protocols
Protocol 1: Standard Plasmid DNA Purification
This protocol is suitable for obtaining high-purity plasmid DNA from bacterial cultures.

Materials:

Bacterial cell pellet

Lysis buffers (e.g., P1, P2, P3 from a standard miniprep kit or prepared in-house)

Cesium chloride (solid)

Ethidium bromide (10 mg/mL stock solution)

TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Isopropanol

70% Ethanol
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Water-saturated n-butanol or isoamyl alcohol

Ultracentrifuge tubes (e.g., Quick-Seal)

Ultracentrifuge and appropriate rotor

Procedure:

Cell Lysis and Clearing: Perform a standard alkaline lysis procedure on the bacterial cell

pellet to release the plasmid DNA.[5]

DNA Precipitation: Precipitate the nucleic acids from the cleared lysate using isopropanol

and centrifuge to pellet.[5]

Preparation of the CsCl-EtBr Solution:

Resuspend the nucleic acid pellet in TE buffer.

For each 1 mL of the DNA solution, add 1 g of solid CsCl and allow it to dissolve

completely.[5]

Add ethidium bromide to a final concentration of 0.2-0.8 mg/mL.[5]

Ultracentrifugation:

Transfer the solution to an ultracentrifuge tube and balance the tubes carefully.

Seal the tubes according to the manufacturer's instructions.

Centrifuge at >200,000 x g for 16-48 hours at 20°C.[5]

Visualization and Collection of the Plasmid Band:

Carefully remove the centrifuge tube and visualize the DNA bands under long-wave UV

light.[6][7] Two bands should be visible: the upper, less dense band containing linear and

nicked DNA, and the lower, denser band of ccc plasmid DNA.[5]

Puncture the top of the tube with a needle to allow for air entry.
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Using a syringe with a needle, carefully insert the needle just below the lower plasmid

band and slowly aspirate the band.[5][6]

Ethidium Bromide Removal:

Transfer the collected plasmid DNA solution to a new tube.

Add an equal volume of water-saturated n-butanol or isoamyl alcohol, vortex, and

centrifuge to separate the phases.

Carefully remove and discard the upper organic phase (which will be pink/orange with

EtBr).

Repeat this extraction until the aqueous phase is colorless.[5]

Cesium Chloride Removal and DNA Precipitation:

Dilute the DNA solution with 2-3 volumes of TE buffer.

Add 2 volumes of 100% ethanol and precipitate the DNA at -20°C.

Centrifuge at high speed to pellet the DNA.

Wash the pellet with 70% ethanol, air dry briefly, and resuspend in a suitable buffer (e.g.,

TE buffer).

Visualizations
Mechanism of Separation
The following diagram illustrates the principle of separation based on ethidium bromide

intercalation and its effect on DNA topology and buoyant density.
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Caption: Logical flow of DNA separation in CsCl-EtBr gradients.

Experimental Workflow
The diagram below outlines the major steps in the purification of plasmid DNA using CsCl-EtBr

density gradient centrifugation.
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Caption: Workflow for plasmid DNA purification.
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Safety Precautions
Ethidium bromide is a potent mutagen and should be handled with extreme care.[4][7] Always

wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and eye

protection. All work with EtBr should be conducted in a designated area. Dispose of all EtBr-

contaminated waste according to your institution's hazardous waste guidelines. UV light used

for visualization is also hazardous and can cause skin and eye damage; always use

appropriate UV shielding.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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